molecular formula C28H26N4O5 B2821544 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-24-8

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2821544
CAS No.: 866349-24-8
M. Wt: 498.539
InChI Key: WYESLJKXOGLNTJ-UHFFFAOYSA-N
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Description

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with benzylamine, followed by cyclization and functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

866349-24-8

Molecular Formula

C28H26N4O5

Molecular Weight

498.539

IUPAC Name

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33)

InChI Key

WYESLJKXOGLNTJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

solubility

not available

Origin of Product

United States

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